3-((Methyl(phenylmethyl)amino)methyl)benzo(c)thiophen-1(3H)-one
Description
3-((Methyl(phenylmethyl)amino)methyl)benzo(c)thiophen-1(3H)-one is a benzo[c]thiophenone derivative featuring a methyl(phenylmethyl)aminomethyl substituent at the 3-position. The benzo[c]thiophenone core provides a rigid aromatic scaffold, while the methyl(phenylmethyl)amino group introduces both lipophilic and basic characteristics, which may influence solubility and biological interactions .
Synthetic routes for related benzo[c]thiophen-1(3H)-imines and ketones often involve cyclization of thioamide precursors or reactions with aldehydes and methanesulfonyl chloride (MsCl) in the presence of bases like triethylamine .
Properties
CAS No. |
97874-31-2 |
|---|---|
Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-3H-2-benzothiophen-1-one |
InChI |
InChI=1S/C17H17NOS/c1-18(11-13-7-3-2-4-8-13)12-16-14-9-5-6-10-15(14)17(19)20-16/h2-10,16H,11-12H2,1H3 |
InChI Key |
RVUHERNEVDWMBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1C2=CC=CC=C2C(=O)S1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[c]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the amino group: This step might involve nucleophilic substitution reactions where an amine group is introduced.
Methylation and phenylmethylation: These steps can be carried out using methylating agents and benzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-((Methyl(phenylmethyl)amino)methyl)benzo(c)thiophen-1(3H)-one with structurally related derivatives, focusing on substituents, physical properties, and synthetic methodologies.
Key Observations:
Structural Variations: The methyl(phenylmethyl)amino substituent in the target compound introduces bulkier and more lipophilic character compared to simpler alkyl (e.g., 4a) or pyridyl (4f) groups. This may enhance membrane permeability but reduce aqueous solubility . Imine vs. Ketone: Derivatives like 4a and 4f are imines (C=N), whereas the target compound and CID 3062409 are ketones (C=O). Ketones generally exhibit higher stability and distinct reactivity in nucleophilic additions .
Synthetic Yields :
- Benzo[c]thiophen-1(3H)-imines (e.g., 4a ) are synthesized via MsCl-mediated cyclization with yields >75%, suggesting efficient methodology for related ketones .
- Substituent steric effects (e.g., 4f ’s pyridyl group) slightly reduce yields (78% vs. 85% for 4a ) due to increased reaction complexity .
Spectral Data: The N=CH proton in imines (e.g., δ 8.62 in 4f) is absent in ketones, replaced by a carbonyl signal (~1650 cm⁻¹ in IR) . CID 3062409’s hydrochloride salt shows downfield-shifted dimethylamino protons (δ 3.10) due to protonation .
Research Implications
The comparative analysis highlights the critical role of substituents in modulating physicochemical and biological properties. Future work should prioritize:
- Synthetic Optimization : Adapting MsCl-mediated cyclization for ketone derivatives.
- Solubility Studies: Evaluating the impact of methyl(phenylmethyl)amino groups on pharmacokinetics.
- Biological Screening: Testing the target compound against benzo[c]thiophenone-based drug candidates.
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